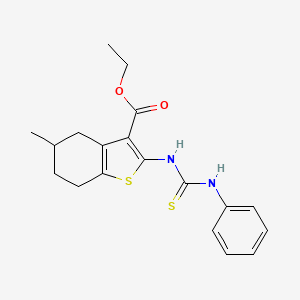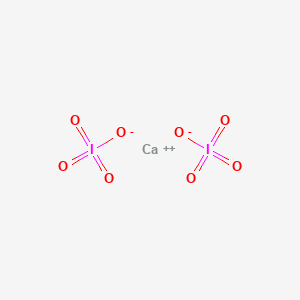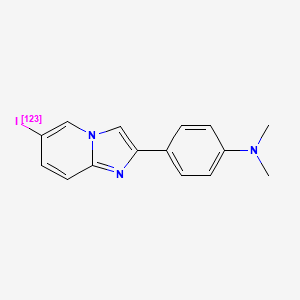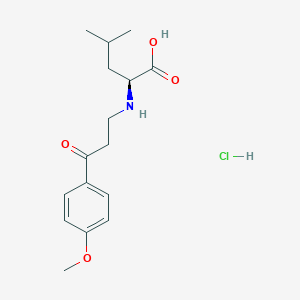
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxopropyl chain, and an L-leucine moiety, all of which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Amination: The resulting intermediate undergoes amination to introduce the L-leucine moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-alanine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-valine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-isoleucine hydrochloride
Uniqueness
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
92514-99-3 |
|---|---|
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-11(2)10-14(16(19)20)17-9-8-15(18)12-4-6-13(21-3)7-5-12;/h4-7,11,14,17H,8-10H2,1-3H3,(H,19,20);1H/t14-;/m0./s1 |
Clave InChI |
IKNIBOBPQLBOOM-UQKRIMTDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
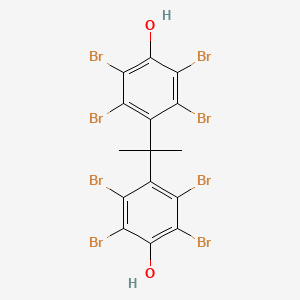

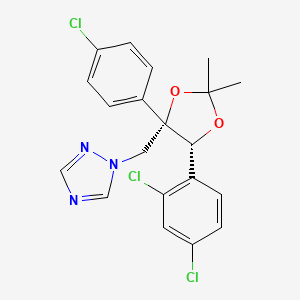
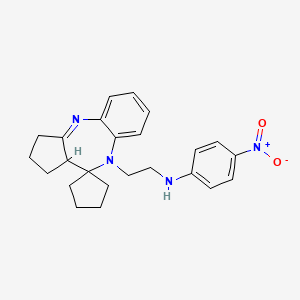
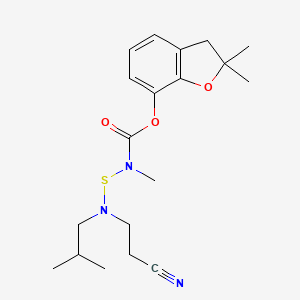

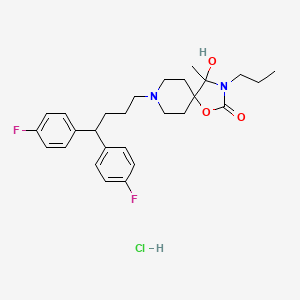
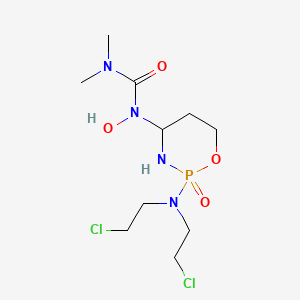
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
